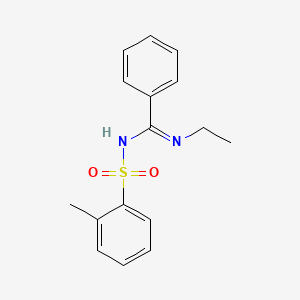
(E)-N-ethyl-N'-(o-tolylsulfonyl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzimidamide core substituted with an ethyl group and an o-tolylsulfonyl group
Mechanism of Action
Target of Action
The primary target of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide is the enzyme carbonic anhydrase IX . This enzyme plays a crucial role in maintaining pH balance within cells and is often overexpressed in many solid tumors .
Mode of Action
(E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide acts as a selective inhibitor of carbonic anhydrase IX . By binding to this enzyme, the compound can effectively reduce its activity, leading to a disruption in the pH balance within tumor cells .
Biochemical Pathways
The inhibition of carbonic anhydrase IX affects the biochemical pathway of pH regulation within cells . This disruption can lead to a hostile environment for tumor cells, inhibiting their growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to have good cell permeability and oral bioavailability
Result of Action
The result of the action of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide is the inhibition of tumor cell growth and proliferation . By disrupting the pH balance within these cells, the compound creates an environment that is unfavorable for tumor growth .
Action Environment
The efficacy and stability of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s ability to bind to and inhibit carbonic anhydrase IX . Additionally, factors such as temperature and the presence of other biochemical substances can also affect the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide typically involves the reaction of benzimidamide with ethylamine and o-toluenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of (E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted benzimidamides.
Scientific Research Applications
(E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N’-(p-tolylsulfonyl)benzimidamide: Similar structure but with a para-tolylsulfonyl group instead of an ortho-tolylsulfonyl group.
N-methyl-N’-(o-tolylsulfonyl)benzimidamide: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-N’-(o-tolylsulfonyl)benzamide: Similar structure but with a benzamide core instead of a benzimidamide core.
Uniqueness
(E)-N-ethyl-N’-(o-tolylsulfonyl)benzimidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the ortho-tolylsulfonyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-ethyl-N-(2-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-17-16(14-10-5-4-6-11-14)18-21(19,20)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQHDADDHBSPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2520340.png)
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)
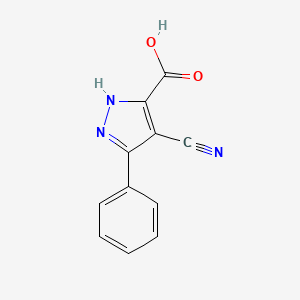


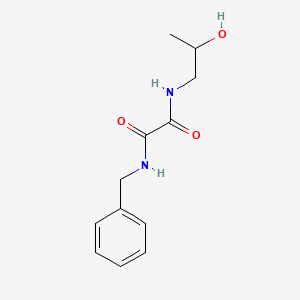
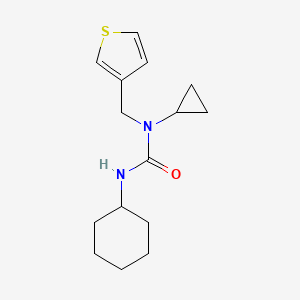

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)
![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)
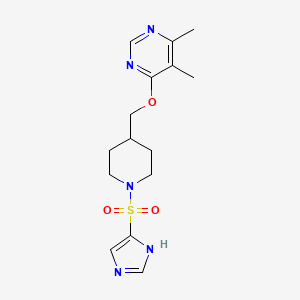
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)
